Ivfru
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Overview
Description
5-(2-Iodovinyl)-1-(2’-fluoro-2’-deoxyuridine) is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodovinyl)-1-(2’-fluoro-2’-deoxyuridine) typically involves multiple steps, starting from commercially available precursors. The key steps might include:
Halogenation: Introduction of the iodine atom into the vinyl group.
Fluorination: Incorporation of the fluorine atom into the deoxyuridine structure.
Coupling Reactions: Formation of the final compound through coupling of the iodovinyl and fluoro-deoxyuridine moieties.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of efficient catalysts to increase yield.
- Optimization of reaction conditions (temperature, pressure, solvent).
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Iodovinyl)-1-(2’-fluoro-2’-deoxyuridine) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The vinyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for antiviral and anticancer properties.
Industry: Potential use in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Iodovinyl)-1-(2’-fluoro-2’-deoxyuridine) would involve its incorporation into nucleic acids, disrupting normal cellular processes. The molecular targets might include:
DNA Polymerase: Inhibition of DNA synthesis.
RNA Polymerase: Disruption of RNA transcription.
Enzymes: Inhibition of enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Iododeoxyuridine: Another iodinated nucleoside analog.
5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
2’-Fluoro-2’-deoxyuridine: A fluorinated nucleoside analog.
Uniqueness
5-(2-Iodovinyl)-1-(2’-fluoro-2’-deoxyuridine) is unique due to the presence of both iodine and fluorine atoms, which can confer distinct chemical and biological properties compared to other nucleoside analogs.
Properties
CAS No. |
121563-65-3 |
---|---|
Molecular Formula |
C11H12FIN2O5 |
Molecular Weight |
398.13 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-iodoethenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12FIN2O5/c12-7-8(17)6(4-16)20-10(7)15-3-5(1-2-13)9(18)14-11(15)19/h1-3,6-8,10,16-17H,4H2,(H,14,18,19)/b2-1+/t6-,7+,8-,10-/m1/s1 |
InChI Key |
PZPQPNSQTAMTEX-TUSGKMHUSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C=CI |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)/C=C/I |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C=CI |
121563-65-3 | |
Synonyms |
5-(2-iodovinyl)-1-(2'-fluoro-2'-deoxyuridine) 5-(2-iodovinyl)-1-(2-deoxy-2-fluoro-D-ribofuranosyl)uracil IVFRU |
Origin of Product |
United States |
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